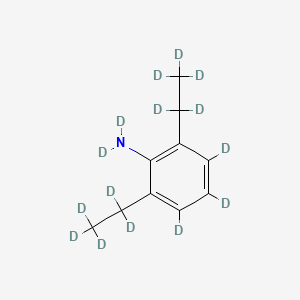

2,6-Diethylaniline-d15

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

N,N,3,4,5-pentadeuterio-2,6-bis(1,1,2,2,2-pentadeuterioethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-3-8-6-5-7-9(4-2)10(8)11/h5-7H,3-4,11H2,1-2H3/i1D3,2D3,3D2,4D2,5D,6D,7D/hD2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOYHNROGBXVLLX-IFODOZFGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])C([2H])([2H])[2H])N([2H])[2H])C([2H])([2H])C([2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90584006 | |

| Record name | 2,6-Bis[(~2~H_5_)ethyl](~2~H_5_)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

285132-89-0 | |

| Record name | Benzen-3,4,5-d3-amine-d2, 2,6-di(ethyl-d5)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=285132-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Bis[(~2~H_5_)ethyl](~2~H_5_)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 285132-89-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Chemical Properties and Applications of 2,6-Diethylaniline-d15

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of the deuterated analog of 2,6-diethylaniline, 2,6-Diethylaniline-d15. Given the limited availability of experimental data for the fully deuterated (d15) isotopologue, this guide presents data for the non-deuterated compound as a close proxy, alongside theoretical and expected properties for the deuterated form.

Core Chemical Properties

This compound is a stable, isotopically labeled form of 2,6-diethylaniline where all 15 hydrogen atoms have been replaced by deuterium. This substitution results in a significant increase in molecular weight, which is the primary basis for its use in quantitative analysis and metabolic studies.

Physical and Chemical Data

| Property | 2,6-Diethylaniline (Non-deuterated) | This compound (Expected) | Reference |

| Molecular Formula | C₁₀H₁₅N | C₁₀D₁₅N | [1] |

| Molecular Weight | 149.23 g/mol | 164.33 g/mol | [1] |

| CAS Number | 579-66-8 | 285132-89-0 | [1] |

| Appearance | Colorless to reddish-brown liquid | Colorless to reddish-brown liquid | [2] |

| Melting Point | 3-4 °C | Similar to non-deuterated form | [1] |

| Boiling Point | 243 °C (lit.) | Similar to non-deuterated form | [3] |

| Density | 0.906 g/mL at 25 °C (lit.) | Slightly higher than non-deuterated form | [4] |

| Refractive Index | n20/D 1.545 (lit.) | Similar to non-deuterated form | [4] |

| Vapor Pressure | 0.02 mmHg (20 °C) | Similar to non-deuterated form | |

| Water Solubility | Sparingly soluble | Sparingly soluble | [2] |

Spectroscopic Data

Detailed experimental spectra for this compound are not widely available. However, the expected key differences from the non-deuterated analog are summarized below.

| Spectroscopic Technique | 2,6-Diethylaniline (Non-deuterated) | This compound (Expected Differences) |

| Mass Spectrometry (MS) | Molecular Ion (M⁺) at m/z 149.12 | Molecular Ion (M⁺) shifted to m/z 164.21, reflecting the mass increase from 15 deuterium atoms. Fragmentation patterns would also show corresponding mass shifts. |

| Proton NMR (¹H NMR) | Characteristic peaks for aromatic, amine, methylene, and methyl protons are present.[3] | The absence of signals in the ¹H NMR spectrum is the most definitive characteristic, confirming the high level of deuteration. |

| Carbon-13 NMR (¹³C NMR) | Shows distinct signals for the aromatic and aliphatic carbons. | Carbon signals will be present but may show slight shifts and will appear as singlets due to the absence of proton coupling. |

| Infrared (IR) Spectroscopy | C-H stretching (aromatic and aliphatic) around 2850-3100 cm⁻¹, N-H stretching around 3300-3500 cm⁻¹.[5] | C-D and N-D stretching vibrations will appear at lower frequencies (approximately 2100-2300 cm⁻¹ and 2400-2600 cm⁻¹, respectively) due to the heavier mass of deuterium. The C-H and N-H stretching regions will be devoid of significant peaks. |

Synthesis and Manufacturing

A specific, detailed synthesis protocol for this compound is not publicly documented. However, a plausible synthetic approach would involve the alkylation of a deuterated aniline precursor or a multi-step synthesis starting from deuterated benzene. A generalized workflow is presented below.

Caption: Proposed synthesis workflow for this compound.

Applications in Research and Drug Development

The primary application of this compound is as an internal standard for the quantitative analysis of its non-deuterated counterpart in complex biological matrices using mass spectrometry-based techniques like LC-MS/MS or GC-MS.[6]

Use as an Internal Standard

In quantitative bioanalysis, a known amount of the deuterated internal standard is added to samples. Since the deuterated and non-deuterated forms have nearly identical chemical and physical properties, they co-elute during chromatography and experience similar ionization effects in the mass spectrometer. However, they are distinguishable by their mass-to-charge ratio. This allows for accurate quantification of the analyte by correcting for variations in sample preparation, injection volume, and matrix effects.[7][8]

Metabolic Stability Studies

Deuteration at sites of metabolic activity can slow down the rate of enzymatic metabolism due to the kinetic isotope effect.[9] While this compound is typically used as a stable internal standard that is not intended to alter metabolism, the principles of deuteration are highly relevant in drug development to create more metabolically stable drug candidates.[10][11][12]

Experimental Protocols

General Protocol for Quantification of 2,6-Diethylaniline in Plasma using LC-MS/MS

This section provides a representative, detailed protocol for the use of this compound as an internal standard.

Objective: To quantify the concentration of 2,6-diethylaniline in a plasma sample.

Materials:

-

Plasma samples

-

2,6-Diethylaniline (analyte) stock solution

-

This compound (internal standard) stock solution

-

Acetonitrile (protein precipitation solvent)

-

Formic acid

-

Water (LC-MS grade)

-

LC-MS/MS system with an electrospray ionization (ESI) source

-

C18 reverse-phase HPLC column

Methodology:

-

Preparation of Calibration Standards and Quality Controls (QCs):

-

Prepare a series of calibration standards by spiking blank plasma with known concentrations of 2,6-diethylaniline.

-

Prepare QC samples at low, medium, and high concentrations in a similar manner.

-

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample (unknown, standard, or QC), add 10 µL of the this compound internal standard working solution.

-

Vortex briefly to mix.

-

Add 300 µL of cold acetonitrile to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate the analyte from matrix components (e.g., start at 10% B, ramp to 90% B).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

2,6-Diethylaniline: Monitor the transition from the parent ion (m/z 150.1) to a suitable product ion.

-

This compound: Monitor the transition from the parent ion (m/z 165.2) to its corresponding product ion.

-

-

Optimize MS parameters (e.g., collision energy, declustering potential) for maximum signal intensity.

-

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the peak area ratio (Analyte Area / Internal Standard Area).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of the unknown samples by interpolating their peak area ratios on the calibration curve.

-

Caption: Workflow for quantitative analysis using an internal standard.

Safety and Handling

This compound should be handled with the same precautions as its non-deuterated analog. It is considered harmful if swallowed. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated area or a fume hood. Refer to the Safety Data Sheet (SDS) for complete safety information.

References

- 1. 2,6-Diethylaniline | CAS#:579-66-8 | Chemsrc [chemsrc.com]

- 2. Page loading... [guidechem.com]

- 3. 2,6-Diethylaniline(579-66-8) 1H NMR [m.chemicalbook.com]

- 4. 2,6-Diethylaniline , Analysis of standard products, ≥99.5%(GC) , 579-66-8 - CookeChem [cookechem.com]

- 5. 2,6-Diethylaniline(579-66-8) IR Spectrum [chemicalbook.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. scispace.com [scispace.com]

- 8. Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Syntheses and studies of deuterated Imdiazo[1,2-a] pyridine-3-carboxamides with potent anti-tuberculosis activity and improved metabolic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. biojiva.com [biojiva.com]

- 12. research.uniupo.it [research.uniupo.it]

An In-Depth Technical Guide to the Synthesis of Deuterated 2,6-Diethylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of synthetic strategies for the preparation of deuterated 2,6-diethylaniline. Given the increasing importance of isotopically labeled compounds in drug discovery and development for studying pharmacokinetics, metabolism, and as internal standards in analytical studies, this document outlines plausible and adaptable synthetic routes based on established deuteration methodologies. The protocols detailed herein are designed to be a valuable resource for researchers engaged in the synthesis of complex labeled molecules.

Introduction

2,6-Diethylaniline is a key building block in the synthesis of various industrial and pharmaceutical compounds. Its deuterated analogues are of significant interest for mechanistic studies and as tracers in metabolic research. The introduction of deuterium can alter the metabolic profile of a drug molecule, potentially leading to improved pharmacokinetic properties. This guide explores two primary strategies for the synthesis of deuterated 2,6-diethylaniline: deuteration of the aromatic ring and deuteration of the ethyl substituents. A combination of these methods can be employed to achieve perdeuteration.

Synthetic Pathways

Two main pathways are proposed for the synthesis of deuterated 2,6-diethylaniline:

-

Aromatic Ring Deuteration: This approach focuses on the exchange of hydrogen atoms on the benzene ring with deuterium. Acid-catalyzed hydrogen-deuterium (H/D) exchange is a highly effective method for this transformation, particularly for aniline derivatives where the amino group activates the ortho and para positions.[1][2]

-

Alkyl Group Deuteration: This strategy targets the hydrogen atoms of the two ethyl groups. Metal-catalyzed H/D exchange reactions are suitable for the deuteration of alkyl chains attached to an aromatic ring.[3]

These pathways can be represented by the following logical workflow:

Caption: Proposed synthetic strategies for deuterated 2,6-diethylaniline.

Experimental Protocols

The following are detailed experimental protocols for the key synthetic transformations.

Protocol 1: Aromatic Ring Deuteration via Acid Catalysis

This protocol describes the deuteration of the aromatic ring of 2,6-diethylaniline at the positions ortho and para to the amino group using deuterated trifluoroacetic acid.[1]

Materials:

-

2,6-Diethylaniline (1.0 g, 6.7 mmol)

-

Deuterated trifluoroacetic acid (CF₃COOD) (10 mL)

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate solution (aqueous)

-

Anhydrous magnesium sulfate

-

Round-bottom flask (50 mL)

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a 50 mL round-bottom flask containing a magnetic stir bar, add 2,6-diethylaniline (1.0 g).

-

Under an inert atmosphere (e.g., argon or nitrogen), add deuterated trifluoroacetic acid (10 mL) to the flask.

-

Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by ¹H NMR spectroscopy by observing the disappearance of the aromatic proton signals.

-

After the reaction is complete, carefully quench the reaction by slowly adding the mixture to a stirred, ice-cold saturated solution of sodium bicarbonate until the effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 20 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude deuterated product.

-

Purify the product by column chromatography on silica gel if necessary.

Protocol 2: Alkyl Group Deuteration via Heterogeneous Catalysis

This protocol outlines a method for the deuteration of the ethyl groups of 2,6-diethylaniline using a platinum-on-carbon catalyst and deuterium gas.

Materials:

-

2,6-Diethylaniline (1.0 g, 6.7 mmol)

-

10% Platinum on activated carbon (Pt/C) (100 mg, 10 wt%)

-

Deuterium gas (D₂)

-

Anhydrous solvent (e.g., ethyl acetate or hexane)

-

High-pressure autoclave (e.g., Parr hydrogenator)

-

Filtration apparatus (e.g., Celite pad)

Procedure:

-

In a high-pressure autoclave, place a solution of 2,6-diethylaniline (1.0 g) in an anhydrous solvent (20 mL).

-

Carefully add the 10% Pt/C catalyst to the solution.

-

Seal the autoclave and purge it several times with deuterium gas to remove any air.

-

Pressurize the autoclave with deuterium gas to the desired pressure (e.g., 10-50 bar).

-

Heat the reaction mixture to a specified temperature (e.g., 80-120 °C) with vigorous stirring.

-

Maintain the reaction under these conditions for 24-72 hours. The deuterium pressure should be monitored and maintained.

-

After the reaction period, cool the autoclave to room temperature and carefully vent the excess deuterium gas.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the Celite pad with the reaction solvent.

-

Remove the solvent from the filtrate under reduced pressure to obtain the crude product.

-

Purify by column chromatography or distillation if required.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of deuterated 2,6-diethylaniline based on the described protocols. The values are illustrative and may vary depending on the specific reaction conditions.

| Parameter | Aromatic Deuteration (Protocol 1) | Alkyl Deuteration (Protocol 2) | Combined Perdeuteration |

| Target Product | 2,6-Diethylaniline-d₃ | 2,6-Diethylaniline-d₁₀ | 2,6-Diethylaniline-d₁₃ |

| Typical Yield | 85-95% | 70-85% | 60-75% |

| Isotopic Purity (%D) | >98% (aromatic positions) | >95% (alkyl positions) | >95% (all positions) |

| Reaction Time | 24-48 hours | 24-72 hours | 48-96 hours (sequential) |

| Reaction Temperature | Room Temperature | 80-120 °C | Varies with step |

| Key Reagents | CF₃COOD | Pt/C, D₂ gas | CF₃COOD, Pt/C, D₂ gas |

Experimental Workflow Visualization

The general workflow for the synthesis and purification of deuterated 2,6-diethylaniline can be visualized as follows:

Caption: General experimental workflow for deuteration of 2,6-diethylaniline.

Signaling Pathway Analogy: Catalytic Deuteration Cycle

While not a biological signaling pathway, the catalytic cycle for metal-catalyzed H/D exchange can be conceptually illustrated in a similar manner to show the flow of transformations.

Caption: Conceptual catalytic cycle for metal-catalyzed H/D exchange.

References

- 1. Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A simple, cost-effective method for the regioselective deuteration of anilines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Homogeneous and Heterogeneous metal-catalysed isotopic hydrogen exchange in alkylbenzenes. Mechanism of alkyl deuteriation in ethylbenzene - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

Mass Spectrum of 2,6-Diethylaniline-d15: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted electron ionization (EI) mass spectrum of 2,6-Diethylaniline-d15. Due to the absence of publicly available experimental data for this specific deuterated isotopologue, this document outlines a predicted fragmentation pathway based on the known mass spectrometry of analogous compounds, particularly N,N-diethylaniline and general principles of aromatic amine fragmentation. This guide is intended to serve as a reference for researchers utilizing this compound as an internal standard or in metabolic studies.

Predicted Mass Spectral Data

The following table summarizes the predicted major ions and their relative abundances for the 70 eV electron ionization mass spectrum of this compound. The predictions are based on the fragmentation patterns observed for similar aromatic amines.

| Predicted m/z | Proposed Fragment Ion | Predicted Relative Abundance (%) |

| 164 | [M]•+ | 40 |

| 148 | [M-CD3]•+ | 100 |

| 132 | [M-C2D5]+ | 15 |

| 117 | [M-C2D5, -CD3]+ | 20 |

| 91 | [C6D3ND2]+ | 10 |

Experimental Protocol: Electron Ionization Mass Spectrometry

The acquisition of the mass spectrum for this compound would typically be performed using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source.

Instrumentation:

-

Gas Chromatograph: Equipped with a capillary column suitable for the separation of aromatic amines (e.g., a 5% phenyl-methylpolysiloxane column).

-

Mass Spectrometer: A quadrupole, time-of-flight (TOF), or magnetic sector instrument.

-

Ion Source: Standard electron ionization (EI) source.

Typical Operating Parameters:

-

Injection Mode: Splitless or split, with a sample concentration of approximately 1 mg/mL in a volatile solvent such as dichloromethane or methanol.

-

Inlet Temperature: 250 °C.

-

GC Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min.

-

Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Mass Range: m/z 40-300.

-

Scan Rate: 2 scans/second.

Predicted Fragmentation Pathway

The primary fragmentation of aromatic amines under electron ionization involves the loss of alkyl groups and rearrangements. For this compound, the following fragmentation pathway is proposed:

-

Molecular Ion Formation: The initial event is the removal of an electron from the this compound molecule to form the molecular ion ([M]•+) at a predicted m/z of 164.

-

Alpha-Cleavage: The most favorable fragmentation is the cleavage of a C-C bond adjacent to the nitrogen atom (alpha-cleavage), leading to the loss of a deuterated methyl radical (•CD3). This results in the formation of a stable, resonance-stabilized cation at a predicted m/z of 148, which is expected to be the base peak.

-

Loss of a Deuterated Ethyl Radical: Another possible fragmentation is the loss of a deuterated ethyl radical (•C2D5) to form an ion at a predicted m/z of 132.

-

Further Fragmentation: The ion at m/z 148 can undergo further fragmentation by losing another deuterated methyl group to form an ion at m/z 117.

The proposed fragmentation pathway is visualized in the following diagram:

Caption: Predicted EI fragmentation of this compound.

Disclaimer: The mass spectral data and fragmentation pathway presented in this document are predictions based on established principles of mass spectrometry and data from analogous compounds. Experimental verification is required to confirm these predictions.

References

Technical Guide on the Physical Properties of 2,6-Diethylaniline-d15

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physical properties of 2,6-Diethylaniline-d15. Due to the limited availability of specific experimental data for the deuterated isotopologue, this document leverages data from its non-deuterated counterpart, 2,6-Diethylaniline, as a close proxy. The physical characteristics of deuterated compounds are generally very similar to their non-deuterated forms, with minor differences expected in properties such as molecular weight and density. This guide summarizes key physical data, outlines general experimental protocols for their determination, and includes logical and workflow diagrams to support research and development activities.

Core Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of 2,6-Diethylaniline. This data serves as a reliable estimate for the properties of this compound.

| Property | Value | Citations |

| Molecular Formula | C₁₀H₁₅N | [1] |

| Molecular Weight | 149.23 g/mol | [2][1] |

| CAS Number | 579-66-8 | [3] |

| Physical State | Liquid | [2][4] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Melting Point | 3-4 °C | [2][1][5][6] |

| Boiling Point | 243 °C | [2][5] |

| Density | 0.906 g/mL at 25 °C | [5] |

| Refractive Index | n20/D 1.545 | [5] |

| Vapor Pressure | 0.02 mmHg at 20 °C | [5] |

| Flash Point | 115 °C (closed cup) | |

| Solubility | Sparingly soluble in water. Soluble in benzene, ethanol, chloroform, and other organic solvents. | [3][7] |

Note on Deuterated Compound: The CAS number for this compound is 285132-89-0[8]. Its molecular weight is approximately 164.33 g/mol .

Experimental Protocols for Physical Property Determination

1. Determination of Melting Point (Freezing Point):

-

Apparatus: A standard melting point apparatus or a differential scanning calorimeter (DSC) can be used. For a liquid at room temperature, this would be a freezing point determination.

-

Procedure:

-

A small sample of the liquid is placed in a capillary tube or a DSC pan.

-

The sample is cooled at a controlled rate.

-

The temperature at which the first crystals appear and the temperature at which the entire sample solidifies are recorded. The range between these temperatures is the melting/freezing range.

-

2. Determination of Boiling Point:

-

Apparatus: Distillation apparatus consisting of a boiling flask, condenser, and thermometer.

-

Procedure:

-

The liquid is placed in the boiling flask with a few boiling chips.

-

The apparatus is assembled, and the liquid is heated.

-

The temperature is recorded when the liquid is boiling, and the vapor temperature is stable. This stable temperature is the boiling point.

-

3. Determination of Density:

-

Apparatus: A pycnometer or a digital density meter.

-

Procedure (using a pycnometer):

-

The mass of the clean, dry pycnometer is determined.

-

The pycnometer is filled with the sample liquid, and its mass is determined.

-

The mass of the liquid is calculated by subtraction.

-

The volume of the pycnometer is known or can be determined using a reference liquid of known density (e.g., water).

-

Density is calculated as mass/volume.

-

4. Determination of Refractive Index:

-

Apparatus: A refractometer (e.g., an Abbé refractometer).

-

Procedure:

-

A few drops of the liquid are placed on the prism of the refractometer.

-

The prism is closed, and the light source is adjusted.

-

The boundary line between the light and dark fields is brought into focus.

-

The refractive index is read from the scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.

-

Visualizations: Workflows and Relationships

The following diagrams illustrate the logical relationship for using 2,6-Diethylaniline as a proxy and a general workflow for its physical characterization.

Caption: Logical relationship for using 2,6-Diethylaniline data as a proxy.

Caption: Experimental workflow for physical characterization.

References

- 1. 2,6-Diethylaniline | CAS#:579-66-8 | Chemsrc [chemsrc.com]

- 2. sds.metasci.ca [sds.metasci.ca]

- 3. Page loading... [guidechem.com]

- 4. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 5. 2,6-Diethylaniline [tianchipharma.com]

- 6. Human Metabolome Database: Showing metabocard for 2,6-Diethylaniline (HMDB0032782) [hmdb.ca]

- 7. chembk.com [chembk.com]

- 8. store.researchscientific.co.uk [store.researchscientific.co.uk]

Isotopic Purity of 2,6-Diethylaniline-d15: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic purity of 2,6-Diethylaniline-d15, a deuterated analog of 2,6-Diethylaniline. This document details the synthesis, and more importantly, the analytical methodologies used to determine the isotopic enrichment of this compound, which is crucial for its application as an internal standard in quantitative analysis.

Introduction

This compound is a stable isotope-labeled version of 2,6-diethylaniline, where all fifteen hydrogen atoms have been replaced with deuterium. This high level of deuteration makes it an excellent internal standard for mass spectrometry-based quantification of the non-labeled parent compound in various matrices. The accuracy of such quantitative methods relies heavily on the precise knowledge of the isotopic purity of the labeled standard. This guide outlines the key aspects of ensuring and verifying the isotopic purity of this compound.

Quantitative Data Summary

The isotopic purity of commercially available this compound is typically high, ensuring its suitability as an internal standard. The key specifications are summarized in the table below.

| Parameter | Specification | Analytical Method(s) |

| Isotopic Purity (atom % D) | ≥ 98% | Mass Spectrometry, NMR Spectroscopy |

| Chemical Purity | ≥ 97% | Gas Chromatography (GC) |

Synthesis of this compound

While the precise, proprietary synthesis methods employed by commercial suppliers may vary, a plausible and common approach for preparing highly deuterated aromatic amines involves acid-catalyzed hydrogen-deuterium (H/D) exchange on the unlabeled parent compound. This process is driven by the lability of aromatic and benzylic protons under strongly acidic conditions in the presence of a deuterium source.

Experimental Protocol: Acid-Catalyzed H/D Exchange

This protocol is a representative method for the deuteration of anilines and can be adapted for the synthesis of this compound.

Materials:

-

2,6-Diethylaniline

-

Deuterated trifluoroacetic acid (TFA-d)

-

Deuterium oxide (D₂O)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Saturated sodium bicarbonate solution (aqueous)

-

Diethyl ether or other suitable organic solvent

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,6-diethylaniline in an excess of deuterated trifluoroacetic acid (TFA-d). The use of a strong deuterated acid is crucial for facilitating the exchange.

-

Heating and Exchange: Heat the mixture to reflux and maintain for an extended period (24-72 hours) to allow for complete H/D exchange at all positions (aromatic ring, ethyl groups, and the amino group). The progress of the reaction can be monitored by taking small aliquots and analyzing them by ¹H NMR to observe the disappearance of proton signals.

-

Work-up: After cooling the reaction mixture to room temperature, carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated solution of sodium bicarbonate to neutralize the acid.

-

Extraction: Extract the deuterated product into an organic solvent such as diethyl ether. Perform multiple extractions to ensure complete recovery.

-

Drying and Solvent Removal: Combine the organic extracts and dry over an anhydrous drying agent (e.g., sodium sulfate). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product may be further purified by column chromatography or distillation to achieve the desired chemical purity.

Determination of Isotopic Purity

The determination of isotopic purity is a critical quality control step. The two primary techniques for this purpose are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for determining isotopic purity. The gas chromatograph separates the deuterated compound from any potential impurities, and the mass spectrometer provides information on the mass-to-charge ratio, allowing for the determination of the extent of deuteration.

4.1.1. Experimental Protocol

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (quadrupole or time-of-flight).

-

GC Column: A non-polar column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating anilines.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Inlet: Split/splitless injector, operated in split mode (e.g., 20:1 split ratio) at a temperature of 250°C.

-

Oven Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp: 10°C/min to 250°C.

-

Hold: 5 minutes at 250°C.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 50 to 200.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

4.1.2. Data Analysis

The isotopic purity is calculated by comparing the intensities of the molecular ion peaks of the different isotopologues. For this compound, the fully deuterated molecule (d15) will have a molecular weight of 164.2. The presence of molecules with fewer deuterium atoms (d14, d13, etc.) will result in peaks at lower m/z values. The atom % D is calculated based on the relative abundances of these peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is another essential tool for assessing isotopic purity. Both ¹H and ²H NMR can be utilized.

4.2.1. ¹H NMR Spectroscopy

In ¹H NMR, the absence or significant reduction of proton signals at the chemical shifts corresponding to the protons in unlabeled 2,6-diethylaniline indicates a high level of deuteration. Any residual proton signals can be integrated against a known internal standard to quantify the amount of non-deuterated or partially deuterated species.

4.2.2. ²H NMR Spectroscopy

²H (Deuterium) NMR provides a direct observation of the deuterium atoms in the molecule. The presence of signals at the expected chemical shifts confirms the incorporation of deuterium at the desired positions. The integration of these signals can be used to determine the relative abundance of deuterium at different sites.

4.2.3. Experimental Protocol

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

Solvent: A non-deuterated solvent (for ²H NMR) or a deuterated solvent with a known purity (for ¹H NMR). Chloroform (CHCl₃) or dichloromethane (CH₂Cl₂) are suitable choices.

-

¹H NMR Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Relaxation Delay (d1): 5 seconds to ensure full relaxation for quantitative analysis.

-

Number of Scans: 16 or higher for good signal-to-noise.

-

-

²H NMR Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Relaxation Delay (d1): 5 seconds.

-

Number of Scans: 128 or higher due to the lower sensitivity of the ²H nucleus.

-

Decoupling: Proton decoupling may be applied to simplify the spectrum.

-

4.2.4. Data Analysis

For ¹H NMR, the isotopic purity is determined by comparing the integral of the residual proton signals to the integral of a known internal standard. For ²H NMR, the relative integrals of the deuterium signals can confirm the deuteration pattern.

Conclusion

The isotopic purity of this compound is a critical parameter that directly impacts its performance as an internal standard in quantitative analytical methods. A thorough characterization using a combination of mass spectrometry and NMR spectroscopy is essential to ensure the accuracy and reliability of experimental results. The methodologies outlined in this guide provide a robust framework for the synthesis and quality control of this important analytical reagent.

Navigating the Safety Landscape of 2,6-Diethylaniline: A Technical Guide

For researchers, scientists, and drug development professionals, a comprehensive understanding of the safety and handling protocols for chemical reagents is paramount. This in-depth technical guide provides a detailed overview of the safety data sheet (SDS) for 2,6-Diethylaniline, a versatile intermediate in the synthesis of dyes, pigments, and pharmaceuticals.

This document summarizes critical safety information, including physical and chemical properties, hazard classifications, and handling procedures, to ensure its safe use in a laboratory setting. The information presented is aggregated from various chemical suppliers and regulatory databases.

Chemical Identification and Physical Properties

2,6-Diethylaniline is a colorless to pale yellow or reddish-brown liquid with a slight amine odor.[1] It is sparingly soluble in water.[1] Key identifiers and physical properties are summarized below.

| Identifier | Value |

| CAS Number | 579-66-8[2] |

| Molecular Formula | C10H15N[3] |

| Molecular Weight | 149.23 g/mol [2] |

| Appearance | Colorless to pale yellow or reddish-brown liquid[1] |

| Boiling Point | 243 °C[2] |

| Melting Point | 3-4 °C[3] |

| Flash Point | 115 °C (closed cup)[2] |

| Density | 0.906 g/mL at 25 °C[2] |

| Vapor Pressure | 0.02 mmHg at 20 °C[2] |

Hazard Identification and Classification

2,6-Diethylaniline is classified as harmful if swallowed.[2][4][5] It may also be harmful if inhaled or absorbed through the skin, potentially causing respiratory tract, skin, and eye irritation.[4] Absorption into the body can lead to the formation of methemoglobin, which may cause cyanosis; the onset of these symptoms can be delayed.[6]

| Hazard Classification | Category |

| Acute Toxicity, Oral | Category 4[2] |

Signal Word: Warning[2]

Hazard Statements:

-

H302: Harmful if swallowed[2]

Precautionary Statements:

-

P264: Wash skin thoroughly after handling[5]

-

P270: Do not eat, drink or smoke when using this product[5]

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell[2]

-

P501: Dispose of contents/container to an approved waste disposal plant[5]

References

Solubility Profile of 2,6-Diethylaniline-d15 in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,6-Diethylaniline-d15 in various organic solvents. Due to a lack of specific quantitative data for the deuterated compound, this guide leverages data from its non-deuterated analog, 2,6-diethylaniline. The substitution of hydrogen with deuterium is not expected to significantly alter the solubility characteristics in organic solvents.

Core Concepts and Solubility Overview

2,6-Diethylaniline is a colorless to pale yellow oily liquid that is known to be insoluble in water but soluble in most common organic solvents.[1][2][3] Its aromatic nature, combined with the presence of an amino group, allows for miscibility with a range of polar and non-polar organic solvents.[4][5] The lone pair of electrons on the nitrogen atom can engage in hydrogen bonding with protic solvents, further enhancing solubility.[4]

Quantitative Solubility Data

| Solvent | Solubility | Temperature (°C) | Notes |

| Methanol | Soluble | Not Specified | A commercially available solution of 2,6-diethylaniline in methanol indicates good solubility.[6] Slightly soluble according to another source.[7] |

| Ethanol | Soluble | Not Specified | Generally cited as a solvent in which 2,6-diethylaniline is soluble.[1][2][8] |

| Chloroform | Soluble | Not Specified | Frequently mentioned as a suitable solvent.[1][2] Slightly soluble according to another source.[7] |

| Benzene | Soluble | Not Specified | Listed as a solvent in which 2,6-diethylaniline is soluble.[1][2] |

| Ether | Soluble | Not Specified | Indicated as a solvent for 2,6-diethylaniline.[3][8] |

| Water | 0.67 g/L | 26.7 | Insoluble to sparingly soluble.[1][2][7][9] |

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of a compound like this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute.

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound

-

Selected organic solvent (e.g., methanol, ethanol, chloroform)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector.

Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the vial to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

For finer suspensions, centrifuge the vial to ensure complete separation of the undissolved solute.

-

-

Sample Collection and Dilution:

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a calibrated pipette.

-

Dilute the collected sample with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

-

Quantification:

-

Analyze the diluted sample using a pre-validated HPLC or GC method to determine the concentration of this compound.

-

A calibration curve prepared with known concentrations of this compound should be used for accurate quantification.

-

-

Calculation:

-

Calculate the solubility of this compound in the solvent at the specified temperature, taking into account the dilution factor. The solubility is typically expressed in units such as g/L, mg/mL, or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Caption: Workflow for determining the solubility of a compound.

References

- 1. nbinno.com [nbinno.com]

- 2. chembk.com [chembk.com]

- 3. Page loading... [guidechem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. quora.com [quora.com]

- 6. hpc-standards.com [hpc-standards.com]

- 7. 2,6-Diethylaniline | 579-66-8 [chemicalbook.com]

- 8. 2,6-Diethylaniline 579-66-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

Methodological & Application

Application Note: Quantification of 2,6-Diethylaniline in Environmental Samples using 2,6-Diethylaniline-d15 as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,6-Diethylaniline is an industrial chemical intermediate used in the synthesis of dyes, pesticides, and polymers. Its potential for environmental release and human exposure necessitates sensitive and accurate quantitative methods for its monitoring. This application note describes a robust and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 2,6-diethylaniline in water samples. The use of a stable isotope-labeled internal standard, 2,6-Diethylaniline-d15, ensures high accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis.[1][2][3] Isotope dilution mass spectrometry is a powerful technique that provides high accuracy and precision by using a stable isotope-labeled internal standard.[1] Deuterated standards are ideal internal standards as they exhibit nearly identical chemical and physical properties to the native compound.[1]

Principle

The principle of this method is based on isotope dilution mass spectrometry. A known amount of the deuterated internal standard (this compound) is added to the sample at the beginning of the sample preparation process. The internal standard behaves almost identically to the analyte of interest (2,6-diethylaniline) throughout extraction, chromatography, and ionization.[1][3] By measuring the ratio of the mass spectrometric signal of the analyte to that of the internal standard, accurate quantification can be achieved, as this ratio remains constant even if analyte is lost during sample processing.[1]

Experimental Protocols

1. Materials and Reagents

-

2,6-Diethylaniline (analyte) standard

-

This compound (internal standard)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid

-

Ammonium acetate

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

2. Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of 2,6-diethylaniline and this compound in methanol.

-

Working Standard Solutions: Prepare a series of calibration standards by serially diluting the 2,6-diethylaniline stock solution with a mixture of water and methanol.

-

Internal Standard Spiking Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in methanol.

3. Sample Preparation (Water Samples)

-

Sample Collection: Collect water samples in clean glass containers.

-

Spiking: Add a known volume of the internal standard spiking solution to a defined volume of the water sample (e.g., 10 µL of 100 ng/mL IS to 1 mL of water sample).

-

Solid Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the spiked water sample onto the SPE cartridge.

-

Wash the cartridge with water to remove interferences.

-

Elute the analyte and internal standard with methanol or acetonitrile.

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase.

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[1]

4. LC-MS/MS Method

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm) is suitable for the separation of aromatic amines.

-

Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution: A gradient program should be optimized to ensure good separation of the analyte from potential matrix interferences.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS):

-

Ionization: Electrospray Ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM).[1]

-

MRM Transitions: Specific precursor-to-product ion transitions for both the analyte and the internal standard need to be determined by infusing the individual standard solutions into the mass spectrometer.

-

Data Presentation

Table 1: Optimized MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 2,6-Diethylaniline | 150.1 | 132.1 | 20 |

| This compound | 165.2 | 142.2 | 22 |

Table 2: Method Validation Data

| Parameter | Result |

| Linearity (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.05 ng/mL |

| Limit of Quantification (LOQ) | 0.15 ng/mL |

| Recovery (%) | 95 - 105% |

| Precision (%RSD) | < 10% |

Mandatory Visualization

Caption: Workflow for the quantification of 2,6-diethylaniline using an internal standard.

Signaling Pathway and Logical Relationship Diagram

Caption: The role of the internal standard in correcting for analytical variability.

References

Application Notes and Protocols for Quantitative Analysis using 2,6-Diethylaniline-d15

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative analysis is a cornerstone of research and development, demanding high accuracy and precision. In mass spectrometry-based methods, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), the use of stable isotope-labeled internal standards is the gold standard for achieving reliable quantification.[1][2] 2,6-Diethylaniline-d15 is a deuterated form of 2,6-Diethylaniline, an important industrial chemical and a potential metabolite of various herbicides and pharmaceuticals.[3] Its use as an internal standard is critical for correcting variations during sample preparation and analysis, thereby ensuring the integrity of quantitative data.

These application notes provide a comprehensive guide to the use of this compound for the quantitative analysis of its non-labeled counterpart, 2,6-Diethylaniline. The protocols outlined below are intended to be adaptable to various matrices and analytical instrumentation.

Principle of Isotope Dilution Mass Spectrometry

The methodology is based on the principle of isotope dilution mass spectrometry (IDMS). A known amount of the deuterated internal standard (this compound) is added to the sample at the beginning of the sample preparation process. Because the deuterated standard is chemically identical to the analyte (2,6-Diethylaniline), it experiences the same extraction inefficiencies, matrix effects, and ionization suppression or enhancement in the mass spectrometer.[1][2] Since the mass spectrometer can differentiate between the analyte and the internal standard based on their mass difference, the ratio of their signals is used for quantification. This approach significantly improves the accuracy and precision of the measurement.

Application Areas

The quantitative analysis of 2,6-Diethylaniline is relevant in several fields:

-

Environmental Monitoring: To quantify a key degradation product of certain herbicides in soil and water samples.

-

Toxicology: To measure exposure to 2,6-Diethylaniline in biological matrices.

-

Pharmacokinetics: To study the metabolism of drugs that may yield 2,6-Diethylaniline as a metabolite.

-

Industrial Quality Control: To monitor the purity of chemical products.

Experimental Protocols

Protocol 1: Quantitative Analysis of 2,6-Diethylaniline in Water Samples by LC-MS/MS

This protocol describes the determination of 2,6-Diethylaniline in water samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with this compound as an internal standard.

1. Materials and Reagents

-

2,6-Diethylaniline (analyte) standard

-

This compound (internal standard)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

2. Standard Solutions Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of 2,6-Diethylaniline and this compound in methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions of 2,6-Diethylaniline by serial dilution of the stock solution with methanol to create calibration standards.

-

Internal Standard Spiking Solution (1 µg/mL): Dilute the this compound stock solution in methanol.

3. Sample Preparation (Solid Phase Extraction)

-

Add 10 µL of the 1 µg/mL this compound internal standard spiking solution to 100 mL of each water sample, calibration standard, and quality control (QC) sample.

-

Condition an SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.

-

Load the sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

-

Wash the cartridge with 5 mL of 5% methanol in water to remove interferences.

-

Elute the analyte and internal standard with 5 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of the initial mobile phase.

4. LC-MS/MS Conditions

-

LC System: UHPLC system

-

Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: Start with 10% B, ramp to 90% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

MS System: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

MRM Transitions:

-

2,6-Diethylaniline: Precursor ion > Product ion (to be determined by infusion)

-

This compound: Precursor ion > Product ion (to be determined by infusion)

-

5. Data Analysis

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

-

Determine the concentration of 2,6-Diethylaniline in the samples by interpolating their peak area ratios from the calibration curve.

Data Presentation

The following tables summarize typical quantitative data obtained from a validated LC-MS/MS method for 2,6-Diethylaniline.

Table 1: Calibration Curve Data

| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |

| 0.5 | 1,250 | 50,000 | 0.025 |

| 1.0 | 2,550 | 51,000 | 0.050 |

| 5.0 | 12,800 | 51,200 | 0.250 |

| 10.0 | 25,600 | 51,200 | 0.500 |

| 50.0 | 128,500 | 51,400 | 2.500 |

| 100.0 | 258,000 | 51,600 | 5.000 |

| Linearity (r²) | >0.995 |

Table 2: Method Validation Parameters

| Parameter | Result |

| Limit of Detection (LOD) | 0.1 ng/mL |

| Limit of Quantification (LOQ) | 0.5 ng/mL |

| Accuracy (% Recovery) | 95 - 105% |

| Precision (%RSD) | < 10% |

| Matrix Effect | Minimal |

Visualizations

Caption: Experimental workflow for quantitative analysis.

References

Application Note: Quantitative Analysis of 2,6-Diethylaniline using Isotope Dilution Mass Spectrometry with a 2,6-Diethylaniline-d15 Internal Standard

Abstract

This application note details a robust and sensitive method for the quantitative analysis of 2,6-diethylaniline in complex matrices using isotope dilution mass spectrometry (IDMS). The protocol employs 2,6-diethylaniline-d15 as a stable isotope-labeled internal standard to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. This method is particularly suited for researchers, scientists, and drug development professionals involved in pharmaceutical analysis, environmental monitoring, and toxicology studies where precise quantification of aromatic amines is critical.

Introduction

2,6-Diethylaniline is an important industrial chemical intermediate used in the synthesis of dyes, pesticides, and pharmaceuticals. Due to its potential toxicity, monitoring its presence in various samples is of significant interest. Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that provides a high degree of accuracy and precision for quantitative analysis.[1] By introducing a known amount of an isotopically labeled version of the analyte, in this case, this compound, as an internal standard, variations that occur during sample preparation and analysis can be effectively compensated for.[1] This stable isotope-labeled internal standard (SIL-IS) is chemically almost identical to the analyte, causing it to co-elute during chromatography and exhibit similar ionization efficiency in the mass spectrometer.[2] This application note provides a detailed protocol for the quantification of 2,6-diethylaniline using gas chromatography-tandem mass spectrometry (GC-MS/MS) with this compound as the internal standard.

Experimental Protocols

Materials and Reagents

-

2,6-Diethylaniline (analyte), ≥99% purity

-

This compound (internal standard), ≥98% isotopic purity

-

Methanol (HPLC grade)

-

Dichloromethane (GC grade)

-

Anhydrous sodium sulfate

-

Deionized water

-

Stock solutions of analyte and internal standard (1 mg/mL in methanol)

-

Working standard solutions and calibration curve standards prepared by serial dilution of the stock solutions.

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is suitable for aqueous samples such as wastewater or biological fluids.

-

Sample Collection: Collect 10 mL of the aqueous sample in a glass vial.

-

Spiking with Internal Standard: Add a known amount of this compound working solution to each sample, quality control (QC), and calibration standard to achieve a final concentration of 50 ng/mL.

-

pH Adjustment: Adjust the pH of the sample to >11 using a 1 M sodium hydroxide solution.

-

Extraction: Add 5 mL of dichloromethane to the sample, cap the vial, and vortex for 2 minutes.

-

Phase Separation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Collection of Organic Layer: Carefully transfer the lower organic layer (dichloromethane) to a clean glass tube.

-

Drying: Pass the organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.

-

Evaporation: Evaporate the extract to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of dichloromethane for GC-MS/MS analysis.

GC-MS/MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 8890 GC System (or equivalent)

-

Mass Spectrometer: Agilent 7000 Series Triple Quadrupole GC/MS (or equivalent)

-

Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent

-

Injection Mode: Splitless

-

Injection Volume: 1 µL

-

Injector Temperature: 280°C

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes

-

Ramp: 15°C/min to 280°C

-

Hold: 5 minutes at 280°C

-

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Transfer Line Temperature: 280°C

-

Acquisition Mode: Multiple Reaction Monitoring (MRM)

Data Analysis

The concentration of 2,6-diethylaniline in the samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is generated by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of the analyte in the unknown samples is then calculated using the linear regression equation from the calibration curve.

Quantitative Data Summary

The following tables summarize the performance of the IDMS method for the quantification of 2,6-diethylaniline.

Table 1: MRM Transitions for Analyte and Internal Standard

| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |

| 2,6-Diethylaniline | 149.1 | 120.1 | 91.1 | 15 |

| This compound | 164.2 | 132.2 | 93.1 | 15 |

Table 2: Method Validation Parameters

| Parameter | Result |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.998 |

| Limit of Detection (LOD) | 0.5 ng/mL |

| Limit of Quantitation (LOQ) | 1.0 ng/mL |

| Accuracy (% Recovery) | 95.2% - 104.5% |

| Precision (%RSD) | < 7% |

Mandatory Visualization

Caption: Experimental workflow for the IDMS analysis of 2,6-diethylaniline.

Conclusion

The isotope dilution mass spectrometry method detailed in this application note provides a highly accurate, precise, and sensitive approach for the quantification of 2,6-diethylaniline. The use of this compound as an internal standard effectively compensates for analytical variability, making this protocol suitable for demanding applications in various scientific and industrial fields. The clear and detailed steps, along with the robust performance data, offer a reliable foundation for researchers to implement this method in their laboratories.

References

Application Note: High-Sensitivity GC-MS Method for the Quantification of 2,6-Diethylaniline using a Deuterated Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Diethylaniline is a key chemical intermediate used in the synthesis of various industrial products, including herbicides and pharmaceuticals. Due to its potential toxicity and prevalence as a metabolite or impurity in active pharmaceutical ingredients (APIs), a sensitive and robust analytical method for its precise quantification in complex matrices is essential for quality control, safety assessment, and pharmacokinetic studies.

This application note details a validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the trace-level quantification of 2,6-diethylaniline. The method employs 2,6-Diethylaniline-d15 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision by correcting for variations in sample preparation and instrument response. The use of a SIL-IS is the gold standard in quantitative mass spectrometry, as its physicochemical properties are nearly identical to the target analyte, ensuring it tracks the analyte throughout the entire analytical process.

The protocol provided herein is optimized for biological matrices and is suitable for implementation in drug development and manufacturing environments where reliable impurity profiling and metabolite quantification are critical.

Experimental Protocols

This section provides a comprehensive methodology for the quantification of 2,6-Diethylaniline using this compound as an internal standard.

Materials and Reagents

-

Analytes and Standards:

-

2,6-Diethylaniline (≥99.5% purity)

-

This compound (isotopic purity ≥98%)

-

-

Solvents and Chemicals:

-

Methanol (HPLC grade)

-

Dichloromethane (GC grade)

-

Sodium hydroxide (NaOH)

-

Anhydrous sodium sulfate

-

Deionized water

-

-

Consumables:

-

Volumetric flasks (Class A)

-

Pipettes and tips

-

15 mL polypropylene centrifuge tubes

-

2 mL GC vials with inserts and caps

-

Preparation of Standard Solutions

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 10 mg of 2,6-Diethylaniline and transfer to a 10 mL volumetric flask. Dissolve and bring to volume with methanol.

-

Prepare a separate primary stock solution for this compound using the same procedure.

-

-

Working Standard Solutions:

-

Prepare a series of calibration standards by serially diluting the 2,6-Diethylaniline primary stock solution with methanol to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

-

Prepare a working internal standard (IS) solution of this compound at a constant concentration (e.g., 100 ng/mL) in methanol.

-

-

Calibration Curve Standards:

-

To a set of clean tubes, add an aliquot of the appropriate working standard solution.

-

Spike each tube with a constant volume of the working IS solution.

-

Evaporate the solvent under a gentle stream of nitrogen.

-

Reconstitute in the sample matrix (e.g., blank plasma) for processing alongside unknown samples.

-

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is optimized for plasma samples. For other matrices, adjustments may be necessary.

-

Sample Aliquoting: Pipette 500 µL of the plasma sample (or calibration standard/quality control sample) into a 15 mL polypropylene centrifuge tube.

-

Internal Standard Spiking: Add 50 µL of the 100 ng/mL this compound working IS solution to each tube.

-

Alkalinization: Add 100 µL of 1 M Sodium Hydroxide (NaOH) to each tube to adjust the pH to >11. Vortex for 30 seconds. This ensures the aniline is in its free base form for efficient extraction.

-

Extraction: Add 5 mL of dichloromethane to each tube. Cap and vortex vigorously for 2 minutes.

-

Phase Separation: Centrifuge the tubes at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Collection: Carefully transfer the lower organic layer (dichloromethane) to a clean tube, avoiding the aqueous layer and any emulsion at the interface.

-

Drying: Add a small amount of anhydrous sodium sulfate to the collected organic extract to remove residual water.

-

Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of methanol.

-

Transfer: Transfer the reconstituted sample to a 2 mL GC vial with a glass insert for analysis.

GC-MS Instrumentation and Conditions

The analysis is performed on a gas chromatograph coupled to a single quadrupole or triple quadrupole mass spectrometer.

-

Gas Chromatograph (GC) Parameters:

-

Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent non-polar column.

-

Injection Mode: Splitless

-

Injection Volume: 1 µL

-

Injector Temperature: 280°C

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 70°C, hold for 2 minutes.

-

Ramp: 15°C/min to 280°C.

-

Hold: 5 minutes at 280°C.

-

-

-

Mass Spectrometer (MS) Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230°C

-

Transfer Line Temperature: 280°C

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

Data Presentation

Quantitative data should be clearly summarized to demonstrate method performance and for easy comparison of results.

Table 1: GC-MS SIM Parameters

For high sensitivity and selectivity, the mass spectrometer is operated in SIM mode. The ions monitored are selected based on the mass spectra of the target analyte and the internal standard. The molecular ion and characteristic fragment ions are chosen.

| Compound | Role | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |

| 2,6-Diethylaniline | Analyte | 149 | 134 | 120 |

| This compound | Internal Standard | 164 | 146 | 120 |

Note: Ions for this compound are predicted based on a +15 amu shift for the molecular ion and key fragments. The fragment at m/z 120, corresponding to the loss of both ethyl groups, is expected to be common to both. Actual fragments should be confirmed by infusing the deuterated standard.

Table 2: Method Validation Summary

The method should be validated according to ICH guidelines or internal SOPs. The following table presents typical performance characteristics for this type of assay.

| Parameter | Result |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.3 ng/mL |

| Limit of Quantification (LOQ) | 1.0 ng/mL |

| Precision (RSD%) | < 15% (at LLOQ), < 10% (at other levels) |

| Accuracy (% Recovery) | 90% - 110% |

| Matrix Effect | Minimal due to SIL-IS correction |

| Stability | Assessed under relevant storage conditions |

Workflow and Pathway Visualization

The following diagrams illustrate the logical flow of the experimental protocol and the relationship between the analyte and the internal standard.

Caption: Experimental workflow for sample preparation and analysis.

preparation of 2,6-Diethylaniline-d15 stock and working solutions

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals.

Introduction

2,6-Diethylaniline-d15 is the deuterated form of 2,6-diethylaniline, an important organic compound used as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals.[1] In analytical and clinical settings, isotopically labeled compounds like this compound are crucial as internal standards for quantitative analysis, particularly in chromatography and mass spectrometry-based assays. The use of a stable, labeled internal standard corrects for variations in sample preparation and instrument response, ensuring the accuracy and precision of analytical results.[2][3]

This document provides a detailed protocol for the preparation of standardized stock and working solutions of this compound. Adherence to these protocols is essential for generating reliable and reproducible data in research and development applications.

Physicochemical and Safety Data

Prior to handling, it is crucial to be familiar with the properties and safety information for this compound.

Table 1: Physicochemical Properties of 2,6-Diethylaniline and its Deuterated Analog

| Property | 2,6-Diethylaniline | This compound |

|---|---|---|

| Molecular Formula | C₁₀H₁₅N[4] | (C₂D₅)₂C₆D₃ND₂ |

| Molecular Weight | 149.23 g/mol [4] | 164.33 g/mol |

| CAS Number | 579-66-8[4] | 285132-89-0 |

| Appearance | Colorless to pale yellow or reddish-brown liquid[1][5][6] | - |

| Density | 0.906 g/mL at 25 °C[4][6] | 0.966 g/mL at 25 °C |

| Boiling Point | 243 °C[4][6] | 243 °C |

| Melting Point | 3-4 °C[6][7][8] | - |

| Solubility | Sparingly soluble in water.[5] Soluble in organic solvents like ethanol and ether.[1][9] | Soluble in organic solvents. |

| Storage Temperature | Ambient[10] | 2-8°C |

Safety Precautions

2,6-Diethylaniline is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[8] It may cause skin and eye irritation.[1] When heated to decomposition, it can emit toxic vapors.[5]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile) when handling the compound and its solutions.[11]

-

Ventilation: All handling of the neat compound and preparation of the stock solution should be performed in a certified chemical fume hood to avoid inhalation of vapors.[12]

-

Spill & Disposal: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[11] Dispose of all waste in accordance with local, state, and federal regulations.[5][8]

-

First Aid:

-

Skin Contact: Immediately wash the affected area with soap and plenty of water.[11]

-

Eye Contact: Rinse immediately with plenty of water for at least 15 minutes, holding the eyelids open.[11]

-

Ingestion: If swallowed, call a poison control center or doctor immediately. Rinse mouth.[8]

-

Inhalation: Move the person to fresh air.

-

Experimental Protocol: Stock Solution Preparation (1.0 mg/mL)

The stock solution is the primary, concentrated solution from which all subsequent working solutions are prepared.[2][13] Accuracy in this step is paramount.

Materials and Equipment

-

This compound (neat material)

-

Analytical balance (readable to at least 0.01 mg)

-

10 mL Class A volumetric flask with stopper

-

Methanol (HPLC or LC-MS grade)

-

Micropipettes and appropriate tips

-

Weighing paper or boat

-

Spatula

-

Amber glass vial for storage

Procedure

-

Tare Balance: Place a clean weighing boat on the analytical balance and tare it.

-

Weigh Standard: Carefully weigh approximately 10.0 mg of this compound neat material into the tared weighing boat. Record the exact weight.

-

Transfer to Flask: Quantitatively transfer the weighed standard into a 10 mL Class A volumetric flask.

-

Dissolve: Add approximately 5-7 mL of methanol to the volumetric flask. Swirl gently to dissolve the compound completely. Ensure no solid material remains.

-

Dilute to Volume: Once fully dissolved, carefully add methanol to the flask until the bottom of the meniscus is level with the calibration mark.

-

Homogenize: Stopper the flask and invert it 15-20 times to ensure the solution is thoroughly mixed and homogenous.

-

Transfer and Label: Transfer the final stock solution to a clearly labeled amber glass vial. The label should include the compound name, concentration (e.g., 1.0 mg/mL, adjusted for exact weight), solvent, preparation date, and preparer's initials.

-

Storage: Store the stock solution in a refrigerator at 2-8°C.

Table 2: Example Stock Solution Preparation

| Parameter | Value |

|---|---|

| Target Concentration | 1.0 mg/mL |

| Volumetric Flask Volume | 10.0 mL |

| Mass of Standard (Example) | 10.05 mg |

| Solvent | Methanol |

| Final Concentration (Calculated) | 1.005 mg/mL |

| Storage Condition | 2-8°C, protected from light |

Experimental Protocol: Working Solutions Preparation

Working solutions are prepared by diluting the stock solution to the desired concentrations for use in analytical procedures, such as building a calibration curve.[14] A serial dilution method is recommended for creating a series of standards spanning several orders of magnitude.[13]

Materials and Equipment

-